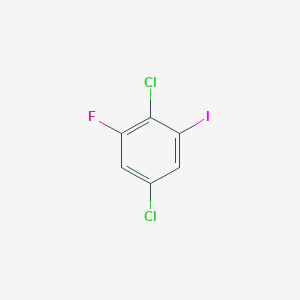

1,4-Dichloro-2-fluoro-6-iodobenzene

Description

Properties

IUPAC Name |

2,5-dichloro-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVBPYNKAMWTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Dichloro-2-fluoro-6-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring, influences its reactivity and potential biological activity.

The molecular formula for this compound is CHClFI. The halogen substituents can significantly affect the compound's reactivity through mechanisms such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing halogens alters the electron density on the benzene ring, making it more reactive towards nucleophiles and electrophiles, which is critical for its biological interactions.

Pharmacological Potential

This compound has been investigated for its potential in developing biologically active molecules. Research indicates that halogenated compounds can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific interactions of this compound with biological targets such as proteins or nucleic acids can lead to significant changes in cellular functions .

Case Studies

- Antimicrobial Activity : A study evaluating various halogenated compounds found that derivatives similar to this compound exhibited notable activity against Mycobacterium tuberculosis. The structure-activity relationship suggested that specific substitutions could enhance efficacy against bacterial strains .

- Cytotoxicity Assessments : In vitro studies have shown that halogenated benzene derivatives can induce cytotoxic effects in cancer cell lines. For instance, a related compound demonstrated IC values in the micromolar range against various cancer cell lines, indicating potential as an anticancer agent .

- Mechanistic Studies : Research into the pharmacokinetics of similar compounds has revealed that their absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in their biological efficacy. For example, studies on halogenated analogs indicated that modifications to their structure could enhance solubility and metabolic stability, thus improving their therapeutic profiles .

Table 1: Biological Activity of Halogenated Benzene Derivatives

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with three related halogenated benzenes (Table 1):

Table 1: Structural and Molecular Properties

Key Observations :

- Compared to 1,4-dichloro-2-iodobenzene, the fluorine in the target compound alters electronic density, which may influence reaction pathways (e.g., directing substituents during synthesis) .

- The iodine at position 6 in the target compound contrasts with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, where iodine occupies both 3- and 6-positions. This difference affects steric bulk and halogen-bonding capabilities .

Industrial and Pharmaceutical Relevance

- The target compound is marketed as a pharmaceutical intermediate by Howei Pharm, priced at $2,004/g for research quantities . In contrast, simpler analogs like 1,4-dichloro-2-iodobenzene are more cost-effective (lower molecular weight, fewer synthesis steps) .

- Fluorine’s presence enhances metabolic stability in drug candidates, a property absent in non-fluorinated analogs like 1,4-dichloro-2,5-diiodobenzene .

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Route

The most common synthetic approach to 1,4-Dichloro-2-fluoro-6-iodobenzene is via electrophilic aromatic substitution, where iodine is introduced selectively into a pre-halogenated benzene derivative.

- Starting Material: 1,4-Dichloro-2-fluorobenzene

- Reagents: Iodine (I2) and an oxidizing agent (e.g., iodic acid, periodic acid, or other mild oxidants)

- Conditions: Controlled temperature, often mild heating, in an appropriate solvent (e.g., acetic acid or organic solvents compatible with halogenation)

This method allows selective iodination at the 6-position (para to one chlorine and ortho to fluorine), exploiting the directing effects of the chloro and fluoro substituents.

$$

\text{1,4-Dichloro-2-fluorobenzene} + I_2 \xrightarrow[\text{oxidant}]{\text{solvent, temp}} \text{this compound}

$$

- The presence of electron-withdrawing chloro and fluoro groups directs electrophilic substitution to the 6-position.

- The oxidizing agent regenerates the electrophilic iodine species (I+), facilitating substitution.

- Reaction parameters such as temperature and reagent ratios are optimized to maximize yield and minimize polyiodination.

Halogen Exchange and Sandmeyer-Type Reactions

Another approach involves halogen exchange starting from a halogenated aniline derivative, followed by diazotization and iodination:

- Step 1: Conversion of 2-fluoro-3-chloro-4-iodoaniline to the corresponding diazonium salt under acidic conditions (e.g., sulfuric acid and sodium nitrite).

- Step 2: Replacement of the diazonium group with iodine via copper(I) iodide catalysis (Sandmeyer reaction).

This method is supported by a patent describing the synthesis of related halogenated fluoro-iodobenzenes, where:

- Sulfuric acid (30%-80% concentration) is used to treat chloro-fluoro-bromo anilines.

- Cuprous iodide and potassium iodide facilitate the iodination after diazotization.

- Sodium bisulfite is used to quench and extract the organic product.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 1,4-Dichloro-2-fluorobenzene | Iodine, oxidizing agent | Mild heating, solvent (e.g., acetic acid) | Selective iodination, simple setup | Requires careful control to avoid polyiodination |

| Sandmeyer-Type Diazotization | 2-Fluoro-3-chloro-4-iodoaniline | Sulfuric acid, sodium nitrite, CuI, KI | Acidic aqueous solution, room temp to reflux | High regioselectivity, well-established | Multi-step, requires handling diazonium salts |

| Grignard Intermediate Route | Halogenated benzene precursor | Mg, THF, DMF | Inert atmosphere, controlled temp | Versatile for functionalization | More complex, less direct for iodination |

| Industrial Continuous Flow | 1,4-Dichloro-2-fluorobenzene | Iodine, oxidizing agent | Continuous flow reactor, controlled temp | High yield, scalable | Requires specialized equipment |

Research Findings and Notes

- The directing effects of chlorine and fluorine substituents on the benzene ring are critical for achieving selective iodination at the 6-position. The electron-withdrawing nature of these substituents directs electrophilic substitution away from their positions and towards the less hindered 6-position.

- The Sandmeyer reaction route provides an alternative when starting from aniline derivatives, allowing conversion of amino groups to iodine substituents via diazonium intermediates.

- Oxidizing agents used in electrophilic iodination must be carefully chosen to generate the active iodine species without over-oxidizing or degrading the substrate.

- Industrial methods favor continuous flow halogenation for better control and reproducibility, which is essential for large-scale production.

Q & A

Q. What are the common synthetic routes for 1,4-Dichloro-2-fluoro-6-iodobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves stepwise halogenation of benzene derivatives. A feasible route starts with fluorination followed by iodination and chlorination, leveraging directing group effects (e.g., meta-directing fluorine). Optimization includes:

- Temperature control : Maintaining 80–100°C during iodination to prevent side reactions.

- Catalysts : Using CuI or Pd catalysts for efficient coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

Table 1 : Yield comparison under varying conditions:

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| CuI | 80 | DMF | 72 |

| Pd(PPh₃)₄ | 100 | THF | 65 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielded aromatic protons near electron-withdrawing groups). Fluorine’s electronegativity causes distinct splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight (256.44 g/mol) and isotopic patterns from chlorine/iodine .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact.

- Waste disposal : Halogenated waste must be segregated and treated with alkaline hydrolysis to degrade toxic intermediates .

Advanced Research Questions

Q. How do electronic effects of chlorine, fluorine, and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine and chlorine deactivate the ring, directing electrophiles to meta/para positions. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(0) catalysts. Iodine’s leaving group ability enhances reactivity compared to bromo/chloro analogs .

Q. What computational strategies predict regioselectivity in further functionalization (e.g., nitration or sulfonation)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrostatic potential maps, identifying electron-deficient regions.

- Hammett Constants : σ values for -F (+0.43), -Cl (+0.23), and -I (+0.18) guide predictions for substituent-directed reactions .

Q. How can contradictory stability data under varying storage conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Store samples in dark/light, dry/humid conditions, and analyze degradation via HPLC.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. For example, iodine’s susceptibility to photodegradation necessitates amber vials .

Data-Driven Insights

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | Biaryl dimers (5%) |

| Ullmann Coupling | CuI | 68 | Dehalogenated benzene |

| Buchwald-Hartwig | Pd₂(dba)₃ | 78 | Amine oligomers |

Key Considerations for Researchers

- Avoid Unreliable Sources : Prioritize data from PubChem and peer-reviewed journals over commercial platforms.

- Structural Analogs : Compare properties with 1-chloro-2-fluoro-4-iodobenzene (MW 256.44 g/mol) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.